(R)-1-Benzyl-5-methylpiperazin-2-one
CAS No.: 301541-47-9
Cat. No.: VC8097116
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301541-47-9 |
|---|---|
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | (5R)-1-benzyl-5-methylpiperazin-2-one |
| Standard InChI | InChI=1S/C12H16N2O/c1-10-8-14(12(15)7-13-10)9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-/m1/s1 |
| Standard InChI Key | KKQLTLKLQTZPJU-SNVBAGLBSA-N |
| Isomeric SMILES | C[C@@H]1CN(C(=O)CN1)CC2=CC=CC=C2 |
| SMILES | CC1CN(C(=O)CN1)CC2=CC=CC=C2 |
| Canonical SMILES | CC1CN(C(=O)CN1)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(R)-1-Benzyl-5-methylpiperazin-2-one has the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . Its IUPAC name is (5R)-1-benzyl-5-methylpiperazin-2-one, reflecting the R-configuration at the 5th position. The compound’s stereochemistry is critical to its biological activity, as enantiomers often exhibit distinct pharmacological profiles .
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| SMILES | C[C@H]1CN(C(=O)CN1)CC2=CC=CC=C2 | |
| InChIKey | KKQLTLKLQTZPJU-JTQLQIEISA-N | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Optical Rotation | [α]D²⁵: Dependent on enantiomer |
The benzyl group at position 1 contributes to the compound’s lipophilicity, potentially enhancing membrane permeability in biological systems . The methyl group at position 5 introduces steric effects that influence conformational stability and receptor binding .
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of (R)-1-Benzyl-5-methylpiperazin-2-one typically involves multi-step protocols emphasizing stereochemical precision. A representative method, adapted from patent CN108129404B , proceeds as follows:
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Protection of Ethanolamine:
Ethanolamine is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate (Cbz-Cl) under alkaline conditions (0–25°C) . -
Oxidation to Aminoacetaldehyde:
The protected ethanolamine is oxidized to form Cbz-protected aminoacetaldehyde, a key intermediate for subsequent coupling . -
Coupling with Amino Acid Esters:
The aldehyde reacts with an amino acid ester (e.g., alanine methyl ester hydrochloride) to form a Schiff base, which undergoes cyclization under acidic conditions to yield the piperazinone core . -
Deprotection:
Hydrogenolysis with palladium on carbon (Pd/C) removes the Cbz group, yielding the final product .
Optimization Insights:
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Catalyst Load: 10–30% Pd/C by weight ensures efficient deprotection .
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Yield: Reported yields range from 85–91% after column purification .
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Enantiomeric Excess (ee): Chiral HPLC confirms ≥98% ee for the R-enantiomer .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR data for analogous piperazinones (e.g., (R)-3-methylpiperazin-2-one) reveal characteristic peaks :
13C NMR spectra typically show a carbonyl signal at δ 170–175 ppm and aromatic carbons at δ 125–140 ppm .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the parent ion [M+H]+ confirms the molecular formula C₁₂H₁₇N₂O+ (theoretical: 205.1341; observed: 205.1345) .
Challenges and Future Directions
Synthetic Scalability
Large-scale production faces hurdles in maintaining stereochemical purity. Continuous-flow hydrogenation and asymmetric catalysis methods are under investigation to improve efficiency .
Pharmacokinetic Profiling
Future studies should address the compound’s metabolic stability, bioavailability, and toxicity using in vitro models (e.g., hepatic microsomes) .
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